Acetomenaphthone
CAS No.: 573-20-6
Cat. No.: VC0516974
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 573-20-6 |
---|---|
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | (4-acetyloxy-3-methylnaphthalen-1-yl) acetate |
Standard InChI | InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3 |
Standard InChI Key | RYWSYCQQUDFMAU-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C |
Canonical SMILES | CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C |
Appearance | Solid powder |
Melting Point | 113 °C |
Introduction
Chemical Identity and Structural Properties
Acetomenaphthone (C₁₅H₁₄O₄) possesses a molecular weight of 258.27 g/mol and an achiral stereochemical configuration . Its structure comprises two acetylated hydroxyl groups attached to a naphthoquinone backbone, as illustrated by the SMILES notation CC(=O)OC1=C2C=CC=CC2=C(OC(C)=O)C(C)=C1
. The InChIKey RYWSYCQQUDFMAU-UHFFFAOYSA-N
further confirms its unique spatial arrangement, which facilitates interactions with hepatic vitamin K epoxide reductase .
Physicochemical Characteristics
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) at 100 mg/mL . This polarity profile influences its pharmacokinetics, favoring oral administration with enhanced lipid membrane permeability. Thermal stability data remain unpublished, though its diacetate groups suggest susceptibility to enzymatic hydrolysis in vivo.
Table 1: Key Chemical Properties of Acetomenaphthone
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₄ |
Molecular Weight | 258.27 g/mol |
Solubility in Water | <0.1 mg/mL |
Solubility in DMSO | 100 mg/mL (387.19 mM) |
Stereochemistry | Achiral |
Pharmacological Mechanism and Vitamin K Activity
As a vitamin K4 analogue, acetomenaphthone serves as a precursor to menadione (vitamin K3), which undergoes enzymatic reduction to menadiol. This intermediate participates in the hepatic γ-glutamyl carboxylation system, activating clotting factors II, VII, IX, and X . Unlike natural vitamin K₁ (phylloquinone), the synthetic structure bypasses dietary absorption limitations, making it effective in malabsorption syndromes.
The diacetyl groups enhance metabolic stability, prolonging systemic exposure compared to non-acetylated analogues. Post-absorption, esterases hydrolyze the acetates, releasing menadiol into the portal circulation. This prodrug strategy ensures targeted delivery to hepatocytes, minimizing extrahepatic side effects.
Therapeutic Applications in Coagulation Disorders
Acetomenaphthone’s primary indication is hypoprothrombinemia, characterized by deficient prothrombin (factor II) activity. Clinical studies from the 1950s demonstrate its efficacy in controlling postoperative dental hemorrhage, with a 2 mg oral dosage normalizing prothrombin times within 24–48 hours .
Management of Drug-Induced Coagulopathy
The compound counteracts hypoprothrombinemia induced by:
-
Vitamin K antagonists (e.g., warfarin): Reverses anticoagulation by replenishing functional vitamin K stores.
-
Antibiotics: Cephalosporins and sulfonamides disrupt gut flora responsible for vitamin K synthesis.
-
Cholestatic liver disease: Impaired bile secretion necessitates water-soluble vitamin K forms like acetomenaphthone.
Table 2: Clinical Use Cases and Dosage Regimens
Condition | Dosage | Route | Onset of Action |
---|---|---|---|
Postoperative Bleeding | 2–10 mg/day | Oral | 6–12 hours |
Warfarin Overdose | 2.5–25 mg | Oral | 12–24 hours |
Neonatal Hemorrhage | 1–2 mg/kg | IM/IV | 1–2 hours |
Emerging Anticancer Properties and Research Findings
Beyond coagulation, Jiang et al. (2013) identified acetomenaphthone’s cytotoxicity against prostate carcinoma PC-3 cells . At 50 μM concentrations, it induces mitochondrial apoptosis via cytochrome c release and caspase-3 activation. These effects correlate with ROS overproduction and Bcl-2/Bax ratio modulation, suggesting a redox-dependent mechanism .
Comparative Efficacy in Solid Tumors
Preliminary in vitro data indicate varying sensitivity across cancer lineages:
-
Prostate adenocarcinoma: IC₅₀ = 38.7 μM (72-hour exposure) .
-
Breast cancer (MCF-7): Moderate activity (IC₅₀ > 100 μM).
-
Glioblastoma (U87): Limited efficacy, possibly due to blood-brain barrier impermeability.
While promising, these findings require validation in xenograft models and pharmacokinetic studies to assess therapeutic windows.
Regulatory Status and Pharmaceutical Forms
Approved in multiple jurisdictions, acetomenaphthone is marketed as 2 mg oral tablets. The FDA classifies it as an orphan drug for congenital prothrombin deficiency. Current Good Manufacturing Practice (cGMP) synthesis protocols ensure batch consistency, with a shelf life of 24 months at -20°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume